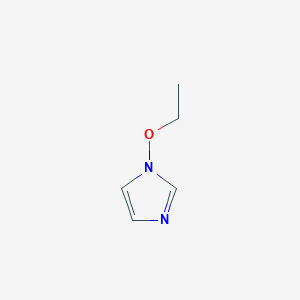
(s)-3-(Fluoromethyl)morpholine hydrochloride
Übersicht
Beschreibung
Morpholine is a common but surprisingly little-known substance. It’s an amine-ether compound, a derivative of both ammonia and nitrogen . It has applications as diverse as cleaning, rubber production, construction, heating and cooling, personal care, agriculture, and more .
Synthesis Analysis
Morpholine is typically synthesized through three common methods :Molecular Structure Analysis
Morpholine is a heterocycle composed of an ether and amine . It is commonly used as a precursor in many organic synthesis processes because of the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring .Chemical Reactions Analysis
Morpholine is a versatile intermediate with a variety of applications . It is used in many chemical reactions and in the preparation of enamines .Physical and Chemical Properties Analysis
Morpholine is a colorless, easily soluble substance . It’s an amine-ether compound and is a base as opposed to an acid .Wissenschaftliche Forschungsanwendungen
Gene Function Inhibition and Study
Morpholino oligos, including those derived from morpholine structures, have been instrumental in inhibiting gene function across a range of model organisms, providing a simple and rapid method to study gene function. This approach has shown success in targeting maternal and zygotic gene functions, revealing the utility of morpholine derivatives in genetic research (Heasman, 2002).
Pharmaceutical Applications
Piperazine and morpholine analogues, including (S)-3-(Fluoromethyl)morpholine hydrochloride, demonstrate a broad spectrum of pharmaceutical applications. Recent methods for synthesizing derivatives of these compounds have revealed potent pharmacophoric activities, highlighting the importance of morpholine in developing new medicinal chemistry strategies (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity Analysis
The study of antioxidants and their implications in medicine and pharmacy includes the analysis of compounds like this compound for their antioxidant activity. Various tests based on hydrogen atom transfer and electron transfer have been employed to determine the antioxidant capacity of complex samples, with morpholine derivatives playing a role in these analyses (Munteanu & Apetrei, 2021).
Chemical and Pharmacological Interest
The morpholine structure, including this compound, is present in various organic compounds developed for diverse pharmacological activities. Recent explorations into morpholine derivatives have summarized their wide-ranging pharmacological profiles, indicating the chemical's critical role in drug development (Asif & Imran, 2019).
Safety and Hazards
The hazards of handling morpholine cannot be described often enough, although it is a rather common (co-)solvent for cellulose . Inaccuracies in the literature regarding the chemistry of morpholine, such as its role in solvent systems and in redox systems involving transition metal ions, increase the risk of dangerous failure of the intended reactions which might result in uncontrolled exothermicities, damage of laboratory equipment or even accidents and work safety issues .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-(fluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCDQGUDWJMNH-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266238-76-9 | |
| Record name | Morpholine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266238-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)


![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)
![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)

![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)

